Quinoline, 2,5-dichloro-3-phenyl-

Description

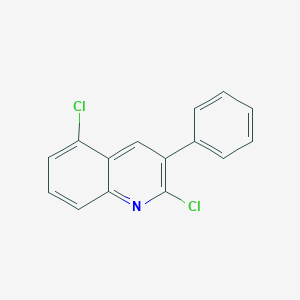

Quinoline, 2,5-dichloro-3-phenyl-, is a polysubstituted quinoline derivative characterized by chlorine atoms at positions 2 and 5 and a phenyl group at position 3 of the quinoline nucleus. Quinolines are heterocyclic aromatic compounds with a benzene ring fused to a pyridine ring, widely studied for their pharmacological and material science applications . Substitutions on the quinoline scaffold, such as halogens (Cl) and aryl groups (phenyl), significantly influence electronic properties, reactivity, and biological activity. Computational studies using density functional theory (DFT) at the B3LYP/6-31+G(d) level have shown that substituents like phenyl at position 3 increase electron density in the quinoline ring, enhancing electrophilic reactivity . This compound’s unique substitution pattern distinguishes it from classical antimalarial quinolines (e.g., chloroquine), which typically feature substitutions at position 4 .

Properties

CAS No. |

59412-13-4 |

|---|---|

Molecular Formula |

C15H9Cl2N |

Molecular Weight |

274.1 g/mol |

IUPAC Name |

2,5-dichloro-3-phenylquinoline |

InChI |

InChI=1S/C15H9Cl2N/c16-13-7-4-8-14-12(13)9-11(15(17)18-14)10-5-2-1-3-6-10/h1-9H |

InChI Key |

MOTALRWMDPNNSC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C3C=CC=C(C3=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of quinoline derivatives such as quinoline, 2,5-dichloro-3-phenyl- typically involves:

- Construction of the quinoline core through cyclocondensation reactions.

- Selective chlorination at specific positions on the quinoline ring.

- Introduction of the phenyl substituent via cross-coupling reactions or direct substitution.

Cyclocondensation and Chlorination

A highly efficient approach to prepare halogenated quinolines involves a one-pot two-step cyclocondensation followed by chlorination. For example, 3-(dimethylamino)aniline can be cyclocondensed with diethyl malonate to form a hydroxyquinolinone intermediate, which is then chlorinated to yield dichloroquinoline derivatives.

Key points from research include:

- Use of diphenyl ether as a high-boiling, inert solvent to maintain homogeneity during the reaction.

- Chlorination with phosphorus oxychloride under reflux conditions.

- The optimized one-pot method yields the dichloroquinoline intermediate in up to 96% overall yield on a gram scale, significantly improving upon previous methods with yields as low as 26%.

Halogenation under Light Irradiation

Another method reported in patent CN102942524A involves chlorination of toluquinoline derivatives in orthodichlorobenzene solvent with phosphorus trichloride as a catalyst under irradiation from a 500W tungsten-iodine lamp. Chlorine gas is passed into the reaction mixture at controlled temperatures (105–150 °C) for extended periods (30–72 hours), followed by nitrogen purging to remove unreacted gases.

This method allows:

- Conversion of methyl groups on quinoline to trichloromethyl groups.

- Subsequent hydrolysis or further functionalization to form formyl chloride or formic acid derivatives.

- High yields (70–94%) and purities (90–98%) of chlorinated quinoline derivatives.

Comparative Data Table of Preparation Methods

| Preparation Step | Method Description | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Cyclocondensation | 3-(dimethylamino)aniline + diethyl malonate in diphenyl ether, reflux | Diphenyl ether, reflux, POCl3 for chlorination | 96 (overall) | >90 | One-pot, two-step method, gram scale |

| Photochemical Chlorination | 8-toluquinoline derivatives + PCl3, Cl2 gas under 500W tungsten-iodine lamp irradiation | Orthodichlorobenzene, 105–150 °C, 30–72 h | 70–94 | 90–98 | Converts methyl to trichloromethyl groups |

| Suzuki-Miyaura Coupling | Dichloroquinoline + phenyl boronic acid, Pd catalyst | Pd catalyst, base, suitable solvent | Variable | High | Regioselective substitution at C-3 |

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-3-phenylquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to produce partially or fully reduced quinoline derivatives.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Amines, thiols, alkoxides.

Major Products Formed:

- Quinoline N-oxides (oxidation)

- Reduced quinoline derivatives (reduction)

- Substituted quinoline derivatives (substitution)

Scientific Research Applications

2,5-Dichloro-3-phenylquinoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development.

Medicine: Quinoline derivatives, including 2,5-Dichloro-3-phenylquinoline, are investigated for their potential anticancer and antimalarial activities.

Industry: It is used in the production of dyes, pigments, and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-phenylquinoline involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits key enzymes involved in metabolic pathways, such as topoisomerases and kinases, which are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substitution Position and Electronic Effects

- 2,5-Dichloro-3-Phenylquinoline vs. 4-Substituted Quinolines: Chloroquine and hydroxychloroquine, 4-substituted quinolines with piperazine or oxazine side chains, exhibit distinct binding modes due to their substitution at position 3. Computational docking studies reveal that 4-substituted quinolines interact with biomolecular targets (e.g., viral proteases) by occupying S3–S4 subsites, leaving S1/S1′ subsites unoccupied .

- 3-Phenyl Substitution: Compared to 3-phenylquinoline (studied in DFT analyses), the addition of chlorine at positions 2 and 5 in 2,5-dichloro-3-phenylquinoline reduces the HOMO-LUMO gap, increasing electrophilicity. This enhances reactivity in nucleophilic aromatic substitution reactions .

Tabulated Comparison of Key Quinoline Derivatives

Research Findings and Implications

- Synthetic Challenges :

Introducing multiple substituents (Cl and phenyl) requires precise control to avoid side reactions. Green chemistry approaches (e.g., microwave irradiation) are recommended for scalability . - Biological Potential: The compound’s substitution pattern aligns with SAR trends favoring bulky, electron-withdrawing groups for antimicrobial and antitubercular activity .

Biological Activity

Quinoline derivatives, including Quinoline, 2,5-dichloro-3-phenyl , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Overview of Quinoline Derivatives

Quinoline and its derivatives are known for their broad spectrum of biological activities, including:

- Antimicrobial

- Anticancer

- Anti-inflammatory

- Antimalarial

- Antiviral

The quinoline core structure is a key pharmacophore in drug design, often modified to enhance efficacy against various diseases. The specific compound of interest, 2,5-dichloro-3-phenylquinoline, is a notable example due to its potential therapeutic benefits.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of quinoline derivatives. For instance, compounds with modifications at the 2 and 5 positions show enhanced activity against various cancer cell lines. A study reported that quinoline derivatives exhibited significant cytotoxic effects on leukemia cells with IC50 values in the low micromolar range .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2,5-Dichloro-3-phenylquinoline | MV-4-11 | 0.24 | |

| 5,7-Dichloro derivative | Various | 0.12 |

Antimicrobial Properties

Quinoline derivatives have also shown promising antimicrobial activity. Research indicates that modifications at specific positions can enhance antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli. In particular, the presence of halogen substituents has been correlated with increased antimicrobial efficacy .

Table 2: Antimicrobial Activity of Quinoline Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| 2,5-Dichloro-3-phenylquinoline | E. coli | 15 µg/mL | |

| Other derivatives | S. aureus | 10 µg/mL |

Structure-Activity Relationship (SAR)

The SAR studies of quinoline derivatives reveal that the position and nature of substituents significantly influence biological activity. For example:

- Chlorine substitution at the C2 and C5 positions enhances anticancer activity.

- The presence of a phenyl group at C3 contributes positively to cytotoxic effects against cancer cells.

These insights are crucial for guiding future modifications in drug design to optimize therapeutic outcomes .

Case Study: Antileukemic Activity

A recent investigation into the antileukemic properties of quinoline derivatives demonstrated that specific structural modifications could lead to substantial increases in selectivity towards cancer cells over normal cells. The compound with a free hydroxyl group at C8 exhibited an IC50 value of 0.24 µM against MV-4-11 leukemia cells while maintaining low toxicity towards normal human cells .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of various quinoline derivatives found that certain compounds displayed significant activity against multi-drug resistant strains. The study highlighted that the presence of halogen atoms at strategic positions was critical for enhancing antibacterial potency .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,5-dichloro-3-phenylquinoline, and what factors influence reaction efficiency?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted anilines with carbonyl compounds or halogenation of preformed quinoline scaffolds. For instance, 2-chloroquinoline derivatives can be synthesized via the Gould-Jacobs reaction, followed by regioselective chlorination at the 5-position using POCl₃ or SOCl₂. The phenyl group at position 3 is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling . Key factors affecting efficiency include solvent polarity (e.g., aqueous vs. organic media), temperature control, and catalyst selection (e.g., Pd for cross-coupling) .

Q. How can structural characterization of 2,5-dichloro-3-phenylquinoline derivatives be optimized?

- Methodological Answer : Combine spectroscopic techniques such as NMR (¹H/¹³C, DEPT-135 for quaternary carbons), high-resolution mass spectrometry (HRMS), and X-ray crystallography (for unambiguous confirmation). For example, X-ray studies on similar quinolinium perchlorate derivatives reveal planarity of the quinoline ring and substituent orientation . FT-IR can confirm functional groups like C-Cl stretches (600–800 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity in quinoline derivatives?

- Methodological Answer : Use standardized assays:

- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Antiviral : Plaque reduction assays for DNA/RNA viruses (e.g., HSV-1, influenza) .

- Anticancer : MTT assays on cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations . Include positive controls (e.g., chloroquine for antimalarial activity) and validate via dose-response curves .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations predict the biological targets of 2,5-dichloro-3-phenylquinoline derivatives?

- Methodological Answer : Perform docking (e.g., AutoDock Vina, Glide) against target proteins (e.g., viral proteases, kinase domains). For example, quinoline derivatives with 4-fluorophenyl substituents showed favorable binding to SARS-CoV-2 Mpro via hydrogen bonding with His164 . Follow with molecular dynamics (MD) simulations (100+ ns) in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes. Analyze RMSD, RMSF, and binding free energy (MM-PBSA/GBSA) .

Q. What strategies resolve contradictions in reported biological activity data for quinoline analogs?

- Methodological Answer : Cross-validate using orthogonal assays (e.g., enzymatic vs. cellular assays). For instance, discrepancies in antimicrobial activity may arise from differential membrane permeability. Use efflux pump inhibitors (e.g., PAβN) to isolate intrinsic activity . Additionally, verify compound purity (HPLC ≥95%) and stability (e.g., photodegradation studies under UV light) .

Q. How does solvent polarity influence the photophysical properties of 2,5-dichloro-3-phenylquinoline?

- Methodological Answer : Conduct solvatochromic studies in solvents of varying dielectric constants (e.g., hexane, ethanol, DMSO). Measure absorption/fluorescence spectra and correlate with Kamlet-Taft parameters. DFT calculations (B3LYP/6-31G*) can model excited-state transitions. For example, nitro-substituted quinolines exhibit red-shifted emission in polar solvents due to charge-transfer effects .

Q. What SAR (Structure-Activity Relationship) strategies enhance the anti-TB activity of quinoline derivatives?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃) at position 8 to improve target affinity (e.g., ATP synthase inhibition). Avoid fluorine at position 6, which reduces activity. Conformational restriction (e.g., oxazolidine rings) can optimize steric interactions with mycobacterial targets . Validate via MIC assays against M. tuberculosis H37Rv and clinical isolates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.